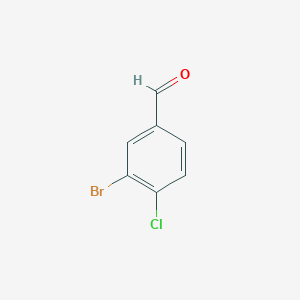

3-Bromo-4-chlorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDABJGHOOCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555082 | |

| Record name | 3-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86265-88-5 | |

| Record name | 3-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzaldehyde: A Key Intermediate for Pharmaceutical and Chemical Synthesis

This guide provides a comprehensive technical overview of 3-Bromo-4-chlorobenzaldehyde, a critical building block in modern organic synthesis, with a particular focus on its applications in pharmaceutical research and development. This document is intended for researchers, chemists, and professionals in the drug development industry who require a detailed understanding of this compound's properties, synthesis, and handling.

Core Molecular and Physical Properties

This compound is a di-substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring both bromine and chlorine atoms on the benzaldehyde scaffold, offers multiple reaction sites for chemists to exploit.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |

| Molecular Weight | 219.46 g/mol | [2][3][4][5][6] |

| CAS Number | 86265-88-5 | [1][2][3][5] |

| Appearance | White to light yellow powder/solid | [1][3][5] |

| Melting Point | Approximately 70°C | [1][3][6] |

| Boiling Point | Approximately 277.8°C | [1][3][6] |

| Purity | Typically ≥97% | [7] |

These properties are crucial for designing synthetic routes and for the practical handling and storage of the compound. For instance, its solid state at room temperature simplifies weighing and transfer, while its relatively high boiling point is advantageous for reactions conducted at elevated temperatures.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves the selective halogenation of a benzaldehyde precursor. While specific industrial protocols are often proprietary, the general synthetic strategies rely on well-established organic reactions.[1] A common conceptual approach involves the bromination of 4-chlorobenzaldehyde. The directing effects of the chloro and aldehyde groups on the aromatic ring guide the regioselective introduction of the bromine atom.

Below is a generalized, illustrative workflow for the synthesis of this compound. It is important to note that specific reagents, solvents, and reaction conditions can be optimized to improve yield and purity.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a highly valued intermediate in the pharmaceutical industry due to its utility in building complex molecular architectures.[1][7] The presence of three distinct reactive sites—the aldehyde, the bromine atom, and the chlorine atom—allows for a variety of subsequent chemical transformations.

-

The Aldehyde Group: This functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, imines, and amines, providing a gateway to a wide range of molecular scaffolds.

-

Halogen Atoms: The bromine and chlorine atoms are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[1]

The strategic placement of the halogen atoms also influences the electronic properties of the aromatic ring, which can be a key factor in modulating the pharmacological activity of a target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]

GHS Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9][10]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse array of chemical compounds, particularly within the pharmaceutical sector.[1] Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.

References

- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).

- This compound | C7H4BrClO | CID 14049809. PubChem.

- This compound | CAS#:86265-88-5. Chemsrc.

- Method of producing 3-bromobenzaldehyde. Google Patents.

- material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.).

- Sourcing 3-Bromo-4-Chloro-Benzaldehyde: A Guide for R&D Professionals. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-4-CHLORO-BENZALDEHYDE CAS#: 86265-88-5 [m.chemicalbook.com]

- 5. This compound | 86265-88-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CAS#:86265-88-5 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Synthetic Keystone: A Technical Guide to 3-Bromo-4-chlorobenzaldehyde for Advanced Chemical Research

Abstract

3-Bromo-4-chlorobenzaldehyde is a pivotal, di-halogenated aromatic aldehyde that serves as a highly versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a reactive aldehyde group and two distinct halogen atoms—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, outlines its spectroscopic signature, details its chemical reactivity and synthetic utility, and presents a validated protocol for its handling and use in synthetic applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to empower innovation in medicinal chemistry and materials science.

Introduction: A Profile of a Versatile Intermediate

This compound, identified by CAS Number 86265-88-5, is a cornerstone intermediate in the fine chemical and pharmaceutical industries.[1] Its molecular structure, a benzaldehyde core functionalized with a bromine atom at position 3 and a chlorine atom at position 4, presents a unique combination of reactive sites. The aldehyde group is a gateway for carbon-chain elongation and the formation of various heterocyclic systems, while the differentially reactive C-Br and C-Cl bonds are ideal handles for sequential, site-selective cross-coupling reactions.[1] This dual functionality makes it an invaluable precursor for synthesizing a wide array of compounds, particularly active pharmaceutical ingredients (APIs) where precise molecular tailoring is paramount to achieving desired pharmacological activity.[1]

Physicochemical & Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical characteristics and a robust method for confirming its identity and purity.

Physical Properties

This compound is typically supplied as a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for quick reference. Proper storage in a cool, dry, and well-ventilated area, often under refrigeration, is recommended to maintain its stability and purity.

| Property | Value | Source(s) |

| CAS Number | 86265-88-5 | [1][2] |

| Molecular Formula | C₇H₄BrClO | [1][2] |

| Molecular Weight | 219.46 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 277.8 ± 20.0 °C (at 760 Torr) | [1] |

| Density | ~1.7 g/cm³ | |

| Flash Point | 121.8 ± 21.8 °C | |

| XLogP3 | 2.6 | [2] |

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The aldehyde proton will appear as a characteristic singlet further downfield (δ 9.8-10.1 ppm). The coupling patterns (doublets and doublet of doublets) of the aromatic protons are dictated by their positions relative to each other and the substituents, allowing for unambiguous structural confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display seven unique signals: one for the aldehyde carbonyl carbon (~190 ppm), and six for the aromatic carbons, including two halogen-bearing carbons whose chemical shifts are influenced by the electronegativity of Br and Cl.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional peaks in the fingerprint region will correspond to the C-H, C=C, C-Cl, and C-Br vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion will appear as a characteristic pattern of peaks (M, M+2, M+4), confirming the presence of one bromine and one chlorine atom.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the two halogen substituents on the aromatic ring. The electron-withdrawing nature of the aldehyde and halogens deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic reactions.

The primary reaction pathways include:

-

Aldehyde Transformations: The aldehyde group readily undergoes oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various condensation reactions (e.g., Wittig, Knoevenagel) to build molecular complexity.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool for selective, sequential functionalization. Common transformations include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This allows for the precise introduction of new carbon-carbon and carbon-nitrogen bonds at the 3-position, while leaving the chlorine at the 4-position available for a subsequent, more forcing coupling reaction if desired.

Diagram: Key reaction pathways available for this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. The choice of a mild base and a suitable palladium catalyst is crucial for achieving high selectivity and yield, leaving the C-Cl bond intact for potential further modification.

Objective: To synthesize 3-Aryl-4-chlorobenzaldehyde via selective Pd-catalyzed cross-coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.3 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq), aqueous solution (e.g., 2M)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Inert Atmosphere Setup (Causality: Expertise): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq). The use of an inert atmosphere is critical because oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and significantly lower yields. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

Solvent Addition and Degassing (Causality: Trustworthiness): Add the solvent (e.g., 1,4-Dioxane, enough to make a ~0.1 M solution). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles. This step is a self-validating system for ensuring an oxygen-free environment, which is essential for the catalytic cycle to proceed efficiently.

-

Base Addition and Reaction: Add the aqueous solution of K₂CO₃ (2.5 eq). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Using a moderately strong base like potassium carbonate ensures efficient reaction while minimizing potential side reactions.

-

Heating and Monitoring (Causality: Trustworthiness): Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts from prolonged heating. A typical reaction is complete within 4-12 hours.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can then be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-4-chlorobenzaldehyde.

Applications in Drug Discovery and Development

Halogenated benzaldehydes are prominent structural motifs in medicinal chemistry. This compound, and closely related analogs, serve as key starting materials in the synthesis of kinase inhibitors, a major class of therapeutics for oncology and inflammatory diseases.[3][4][5] The benzaldehyde moiety can be elaborated into various heterocyclic scaffolds (e.g., pyrimidines, quinolines) that are known to interact with the ATP-binding site of kinases.[6] The substituted phenyl ring provides a vector for exploring structure-activity relationships (SAR), where the bromo- and chloro- positions can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.[5] For instance, derivatives of brominated benzamides have been identified as highly potent Bcr-Abl kinase inhibitors for treating chronic myeloid leukemia.[3]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that require careful management.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile and selective reactivity make it an indispensable asset in the synthesis of complex, high-value molecules. For scientists and researchers in drug discovery and materials science, a deep understanding of this intermediate's properties and potential is key to unlocking new synthetic possibilities and accelerating the development of next-generation technologies and therapies.

References

- Vertex AI Search. (2026).

- ECHEMI. (n.d.).

- BuyersGuideChem. (n.d.). This compound | C7H4BrClO.

- PubChem. (n.d.). This compound | C7H4BrClO | CID 14049809.

- ECHEMI. (n.d.). 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE Formula.

- PubChem. (n.d.).

- Organic & Biomolecular Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- Ministry of Health and Prevention, UAE. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

An In-depth Technical Guide to 3-Bromo-4-chlorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, offers medicinal chemists and material scientists a versatile scaffold for the construction of complex molecular architectures. The presence of three distinct functional groups—the aldehyde, the aryl bromide, and the aryl chloride—allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery and development.

Nomenclature and Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and sourcing in a research and development setting.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 86265-88-5[3] |

| Molecular Formula | C₇H₄BrClO[4] |

| Molecular Weight | 219.46 g/mol [4] |

| InChI | InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H[3] |

| InChIKey | AKDABJGHOOCVKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)Cl[3] |

Synonyms

In scientific literature and commercial catalogs, this compound is known by several other names:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | White to pale-yellow to yellow-brown solid | [5] |

| Melting Point | 70 °C | [6] |

| Boiling Point | 277.8 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Flash Point | 121.8 ± 21.8 °C | [6] |

| Storage Temperature | Refrigerator | [5] |

Predicted Spectroscopic Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.9 and 10.1 ppm. The aromatic region will display a complex splitting pattern for the three aromatic protons, influenced by their positions relative to the electron-withdrawing aldehyde and halogen substituents. Based on data for similar compounds like 4-bromobenzaldehyde and various chlorobenzaldehydes, the aromatic protons are expected to resonate in the range of δ 7.5 to 8.0 ppm.[7][8]

-

¹³C NMR (predicted): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at approximately δ 190-192 ppm. The aromatic carbons will appear in the δ 128-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon bearing the bromine atom is expected to be around δ 120-125 ppm, while the carbon with the chlorine atom will be in the δ 130-135 ppm region.[9][10][11]

-

IR Spectroscopy (predicted): The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[5][12][13]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 4-chlorobenzaldehyde. This reaction requires a Lewis acid catalyst to activate the bromine for substitution onto the aromatic ring.

Experimental Protocol: Bromination of 4-Chlorobenzaldehyde

This protocol is based on established methods for the bromination of substituted benzaldehydes.

Materials:

-

4-Chlorobenzaldehyde

-

N-Bromosuccinimide (NBS) or liquid bromine

-

Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) to the solution and stir until it is well-dispersed.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

-

Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to isolate the desired this compound.[8]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (3-bromo-4-chlorophenyl)methanol, using reducing agents like sodium borohydride.

-

Reductive Amination: This is a powerful method for forming C-N bonds. The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), yields the corresponding substituted benzylamine. This is a widely used transformation in the synthesis of pharmaceutical intermediates.[14][15][16]

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide (e.g., from methyltriphenylphosphonium bromide and a strong base) can introduce a vinyl group.[2][3][17][18]

-

Aldol Condensation: In the presence of a base, this compound can react with ketones or other enolizable carbonyl compounds to form α,β-unsaturated carbonyl compounds (chalcones).[19][20]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide and aryl chloride moieties are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. This is a robust method for synthesizing biaryl structures.

-

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an arylethynyl derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[21]

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling the aryl halide with an amine. This reaction has broad substrate scope and is widely used in the synthesis of pharmaceuticals.[22]

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features are incorporated into a number of targeted therapies, particularly kinase inhibitors used in oncology. While specific synthetic routes for commercial drugs are often proprietary, the structural motifs present in molecules like Sorafenib and Regorafenib are accessible through intermediates derived from this compound.

-

Sorafenib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[23] The synthesis of Sorafenib and its analogues often involves the coupling of a substituted aminophenol with a pyridine-2-carboxamide derivative, where the substitution pattern of the aminophenol can be derived from precursors like this compound.[21][24][25][26]

-

Regorafenib: Another oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer.[27] The synthesis of Regorafenib involves similar chemical strategies to Sorafenib, and intermediates with the halogenation pattern of this compound are relevant to the construction of the core structure.[28][29][30]

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[31] The synthesis of Pazopanib involves the coupling of several heterocyclic fragments, and intermediates derived from halogenated benzaldehydes are key to accessing some of these building blocks.[22][32]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for researchers in both academic and industrial settings. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (URL not available)

- Synthesis and characterization of four process impurities in pazopanib. PubMed. ([Link])

- This compound | C7H4BrClO | CID 14049809. PubChem. ([Link])

- m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. ([Link])

- This compound | CAS#:86265-88-5. Chemsrc. ([Link])

- Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles: A new platform for the immobilization of Pd(II)

- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.

- A practical and efficient method for synthesis of sorafenib and regorafenib.

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. ([Link])

- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu

- mass spectra - fragmentation p

- Regorafenib | C21H15ClF4N4O3 | CID 11167602. PubChem - NIH. ([Link])

- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. ([Link])

- Synthesis of Sorafenib and Regorafenib | Download Table.

- Synthesis method of 3-bromo-4-fluorobenzaldehyde.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. ([Link])

- A method with safety and convenience to synthesize Regorafenib.

- Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (URL not available)

- 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. ([Link])

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. ([Link])

- This compound | C7H4BrClO | CID 14049809. PubChem. ([Link])

- 4.2.2.1.

- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. ([Link])

- Reductive Amin

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Reductive Amination: A Remarkable Experiment for the Organic Labor

- This compound. MySkinRecipes. ([Link])

- CN108997209B - Preparation method of regorafenib.

- Reductive Amin

- Wittig Reaction - Common Conditions. ([Link])

- Aldol Condens

- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).

- Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. This compound | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rroij.com [rroij.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Chlorobenzaldehyde(587-04-2) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 15. gctlc.org [gctlc.org]

- 16. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rsc.org [rsc.org]

- 20. beyondbenign.org [beyondbenign.org]

- 21. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 29. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

- 30. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 31. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. rroij.com [rroij.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Bromo-4-chlorobenzaldehyde

An In-depth Analysis for Researchers and Process Development Scientists

Abstract

This technical guide provides a detailed examination of the synthesis of 3-bromo-4-chlorobenzaldehyde, a critical intermediate in the development of pharmaceuticals and fine chemicals.[1] The synthesis is achieved through the electrophilic bromination of 4-chlorobenzaldehyde. This document elucidates the underlying chemical principles governing the reaction's regioselectivity, offers a detailed, field-proven experimental protocol, and outlines essential safety measures and analytical techniques for product characterization. By integrating theoretical insights with practical, actionable procedures, this guide serves as an authoritative resource for scientists engaged in organic synthesis and drug development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 86265-88-5) is a highly valuable substituted benzaldehyde that functions as a cornerstone building block in complex organic synthesis.[1] Its di-halogenated phenyl ring, coupled with the reactive aldehyde functionality, provides a versatile scaffold for constructing elaborate molecular architectures. This strategic importance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

The primary synthetic route involves the direct bromination of 4-chlorobenzaldehyde. The central challenge in this transformation lies in controlling the position of the incoming bromine atom on the aromatic ring. This guide will dissect the electronic effects of the existing substituents that collaboratively direct the electrophile to the desired C-3 position, ensuring a high-yield, regioselective synthesis.

Theoretical Framework: Mastering Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the electronic properties of the substituents already present on the benzene ring: the chloro group (-Cl) and the aldehyde group (-CHO).

The Mechanism of Electrophilic Aromatic Substitution

The EAS mechanism proceeds via a two-step process:

-

Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile, attacking an electrophile (in this case, the polarized bromine molecule activated by a Lewis acid). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[2]

Directing Effects of Substituents

The regiochemical outcome is not random; it is controlled by the existing substituents, which influence the stability of the intermediate arenium ion.

-

Aldehyde Group (-CHO): The aldehyde group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[3][4]

-

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which enriches the electron density specifically at the ortho and para positions.[4] Consequently, chlorine is an ortho, para-director, despite being a deactivating group.

Synergistic Directing in 4-Chlorobenzaldehyde

In the case of 4-chlorobenzaldehyde, the two substituents work in concert to direct the incoming electrophile.

-

The aldehyde group at C-1 directs the incoming bromine to the meta positions: C-3 and C-5.

-

The chloro group at C-4 directs the incoming bromine to the ortho positions relative to itself: C-3 and C-5.

Both groups favor substitution at the C-3 and C-5 positions. Since these positions are equivalent, the bromination of 4-chlorobenzaldehyde proceeds with high regioselectivity to yield the desired this compound product.

// Reactants Reactants [label="4-Chlorobenzaldehyde + Br₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid (e.g., FeCl₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate steps Activation [label="Activation of Bromine\n(Formation of Br⁺ electrophile)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Attack [label="Electrophilic Attack\n(Formation of Arenium Ion)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Restoration of Aromaticity)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reactants -> Activation; Catalyst -> Activation; Activation -> Attack; Attack -> Deprotonation; Deprotonation -> Product; } }

Caption: Reaction Mechanism Flowchart.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 104-88-1 | Starting material, purity >98% |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Extremely Toxic & Corrosive |

| Iron(III) Chloride (Anhydrous) | FeCl₃ | 162.20 | 7705-08-0 | Lewis acid catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent |

| Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 (anhydrous) | 7772-98-7 | 10% aqueous solution for quenching |

| Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution for washing |

| Brine | NaCl (aq) | - | - | Saturated aqueous solution for washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Critical Safety Precautions

Bromine is a hazardous substance that requires stringent safety protocols.[5]

-

Engineering Controls: All operations involving liquid bromine must be conducted inside a certified chemical fume hood with adequate ventilation.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile), and a lab coat at all times.[6][8][9]

-

Spill Response: Keep a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to handle any spills.[9]

-

Toxicity: Bromine is highly toxic via inhalation and causes severe chemical burns upon skin contact.[5][6] In case of exposure, move the affected person to fresh air and seek immediate medical attention.[6]

Synthetic Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a gas outlet connected to a scrubber (containing sodium thiosulfate solution). Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of aldehyde). Add anhydrous iron(III) chloride (0.05 eq) to the solution and stir.

-

Bromine Addition: Charge the dropping funnel with bromine (1.05 eq) dissolved in a small amount of anhydrous dichloromethane. Cool the reaction flask to 0°C using an ice-water bath.

-

Reaction Execution: Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A reddish-brown color will persist, and hydrogen bromide gas will evolve (which is captured by the scrubber).

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Quenching:

-

Cool the reaction mixture back to 0°C.

-

Slowly add 10% aqueous sodium thiosulfate solution to quench the excess bromine. The reddish-brown color will disappear.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a yellow-to-brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to light yellow powder.[1]

// Workflow edges setup -> charge -> cool -> add -> stir -> quench -> extract -> dry -> purify -> product; }

Caption: Experimental Workflow for Synthesis.

Expected Results

| Parameter | Expected Outcome |

| Yield | 80-90% (after purification) |

| Physical Form | White to light yellow crystalline powder[1] |

| Melting Point | Approximately 70°C[1] |

| Purity | >99% (as determined by GC or HPLC)[1] |

Product Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the three aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at ~9.9-10.1 ppm. The aromatic protons will appear as distinct doublets and doublets of doublets in the 7.5-8.2 ppm region, with coupling constants confirming their relative positions.

-

¹³C NMR: The spectrum will display signals for all seven carbon atoms, including the characteristic aldehyde carbonyl carbon at ~190 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and sharp peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde.

-

Chromatographic Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product. A single major peak indicates a high degree of purity.[10]

Conclusion

The synthesis of this compound from 4-chlorobenzaldehyde is a robust and highly regioselective process, underpinned by the synergistic directing effects of the chloro and aldehyde substituents. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers and development scientists can reliably produce this vital chemical intermediate in high yield and purity. The successful execution of this synthesis provides a gateway to a wide array of complex molecules essential for advancements in medicinal chemistry and materials science.

References

- Bromination safety - YouTube. (2024).

- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).

- Bromine handling and safety | DOCX - Slideshare. (n.d.).

- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).

- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.).

- Bromine solution - Safety Data Sheet - Carl ROTH. (n.d.).

- Synthesis of 3-bromobenzaldehyde - PrepChem.com. (n.d.).

- What is the synthesis method of 3-Bromo-4-fluorobenzaldehyde? - FAQ - Guidechem. (n.d.).

- Chlorination of Benzaldehyde to 4-chlorobenzaldehyde? - ResearchGate. (2017).

- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.).

- electrophilic aromatic substitution on dichlorobenzaldehyde - Benchchem. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromine handling and safety | DOCX [slideshare.net]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. carlroth.com [carlroth.com]

- 8. youtube.com [youtube.com]

- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 10. Page loading... [guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chlorobenzaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 3-bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] As precise structural elucidation is paramount for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data, but also the underlying principles and practical methodologies for its acquisition, ensuring both scientific accuracy and field-proven insights.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₄BrClO, is a disubstituted aromatic aldehyde.[2][3] Its reactivity is largely dictated by the aldehyde functional group and the electronic effects of the bromine and chlorine substituents on the aromatic ring. Understanding the precise location of these substituents is critical for predicting reaction outcomes and ensuring the synthesis of the desired final product. Spectroscopic techniques are the cornerstone of this structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its substitution pattern.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aldehydic proton and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the aldehyde, bromine, and chlorine groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | ~9.9 | Singlet | N/A |

| H-2 | ~8.1 | Doublet | ~2.0 |

| H-5 | ~7.8 | Doublet | ~8.5 |

| H-6 | ~7.9 | Doublet of Doublets | ~8.5, ~2.0 |

Interpretation:

-

The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[4]

-

H-2 , being ortho to the electron-withdrawing aldehyde group and meta to the chlorine atom, will appear as a doublet due to coupling with H-6.

-

H-5 , positioned ortho to the chlorine atom and meta to the aldehyde, will be a doublet due to coupling with H-6.

-

H-6 will exhibit a doublet of doublets pattern due to coupling with both H-5 and H-2.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~190 |

| C-1 | ~135 |

| C-2 | ~132 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 | ~134 |

Interpretation:

-

The carbonyl carbon of the aldehyde is characteristically found at the most downfield position.

-

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the chlorine (C-4) is expected to be significantly downfield. The carbon attached to the bromine (C-3) is also shifted downfield, but the "heavy atom effect" of bromine can sometimes lead to a less pronounced shift than expected based on electronegativity alone.[6]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standard workflow for acquiring NMR spectra of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[5]

-

Dissolve the solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5][7]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.[8]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[8]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[7]

-

Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, pulse width, and acquisition time).

-

Acquire the ¹³C spectrum, which will typically require a larger number of scans due to the lower sensitivity of the nucleus.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and correct the baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

-

Integrate the peaks in the ¹H spectrum and assign the signals.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the substituted aromatic ring.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2830 and ~2730 (Fermi doublet) | Weak to Medium |

| Aromatic C-H | Stretch | ~3100-3000 | Medium to Weak |

| Carbonyl C=O | Stretch | ~1705-1685 | Strong |

| Aromatic C=C | Ring Stretch | ~1600-1450 | Medium to Strong |

| C-Cl | Stretch | ~850-750 | Strong |

| C-Br | Stretch | ~680-515 | Medium to Strong |

Interpretation:

-

The strong absorption around 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[9]

-

The two weak to medium bands around 2830 cm⁻¹ and 2730 cm⁻¹ are indicative of the C-H stretch of the aldehyde , often appearing as a Fermi doublet.[9]

-

Absorptions in the 3100-3000 cm⁻¹ region correspond to the aromatic C-H stretches .

-

The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the C=C stretching vibrations within the aromatic ring.

-

The strong absorptions in the lower frequency region are attributed to the C-Cl and C-Br stretching vibrations .

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[10]

Workflow for Solid Sample FTIR Analysis

Caption: Common methods for obtaining FTIR spectra of solid samples.

Step-by-Step Methodology (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further aid in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[11] It is a "hard" ionization method that often leads to significant fragmentation.[12]

Table 4: Predicted m/z values for Major Fragments of this compound

| m/z | Proposed Fragment | Comments |

| 218/220/222 | [C₇H₄BrClO]⁺ | Molecular ion peak cluster |

| 217/219/221 | [M-H]⁺ | Loss of a hydrogen atom |

| 189/191 | [M-CHO]⁺ | Loss of the formyl group |

| 110 | [C₆H₃Cl]⁺ | Loss of Br and CO |

| 75 | [C₆H₃]⁺ | Loss of Br, Cl, and CO |

Interpretation:

-

The molecular ion peak will appear as a characteristic cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio). This results in a complex pattern that is a definitive indicator of the presence of both halogens.[13] The exact mass can be used to confirm the elemental composition.[3]

-

Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway.

-

Cleavage of the formyl group (CHO) is also a likely fragmentation event.

-

Further fragmentation of the aromatic ring will lead to smaller charged species.

Experimental Protocol for EI-MS Data Acquisition

Workflow for EI-MS Analysis

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.[12]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for researchers and scientists, ensuring the reliable characterization of this important chemical intermediate. By understanding the principles behind these techniques and adhering to rigorous experimental methodologies, professionals in drug development and other scientific fields can proceed with confidence in the identity and purity of their materials.

References

- PubChem. (n.d.). This compound.

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde.

- University of Rochester. (n.d.). NMR Sample Preparation.

- Shimadzu. (n.d.). Ionization Modes: EI.

- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.

- Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-chlorobenzaldehyde

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction

This compound (C₇H₄BrClO) is an aromatic aldehyde with a molecular weight of 219.46 g/mol .[2] Its structure, featuring a benzaldehyde core substituted with bromine and chlorine atoms at positions 3 and 4 respectively, gives rise to a distinct and predictable NMR spectral signature. Understanding this signature is paramount for confirming the identity and purity of the compound in synthetic chemistry workflows. This guide will delve into the theoretical analysis and prediction of its ¹H and ¹³C NMR spectra, drawing upon established principles of NMR spectroscopy and comparative data from structurally related molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals in two main regions: the aromatic region (7.0-8.5 ppm) and the aldehydic proton region (9.5-10.5 ppm). The exact chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on the benzene ring.

Aldehydic Proton

The proton of the aldehyde group (-CHO) is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. Consequently, it is expected to appear as a singlet at a downfield chemical shift, typically around 9.9-10.1 ppm . This is consistent with the aldehydic proton signals observed in similar benzaldehydes.[3]

Aromatic Protons

The three aromatic protons will give rise to a more complex pattern due to their distinct chemical environments and spin-spin coupling.

-

H-2: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the chlorine atom and meta to the aldehyde group. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is situated between H-2 and H-5 and will therefore be split by both, resulting in a doublet of doublets.

The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1 | Doublet (d) | J(H2-H6) ≈ 2.0 |

| H-5 | ~7.8 | Doublet (d) | J(H5-H6) ≈ 8.0 |

| H-6 | ~7.9 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H2) ≈ 2.0 |

| -CHO | ~10.0 | Singlet (s) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the benzene ring.

-

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded and will appear at a very downfield chemical shift, typically in the range of 190-192 ppm .

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 120-140 ppm . The carbons directly attached to the electronegative bromine and chlorine atoms (C-3 and C-4) will have their chemical shifts significantly influenced. The quaternary carbons (C-1, C-3, and C-4) will generally show lower intensity peaks compared to the protonated carbons (C-2, C-5, and C-6).

A summary of the predicted ¹³C NMR chemical shifts is provided in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~191 |

| C-1 | ~135 |

| C-2 | ~132 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 | ~129 |

Experimental Protocol for NMR Spectrum Acquisition

The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the expected spin-spin coupling in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H-¹H coupling in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative for the structural verification of this important chemical intermediate. The predicted spectra, based on established principles and data from analogous compounds, provide a reliable template for the analysis of experimentally acquired data. The aldehydic proton signal provides a clear diagnostic peak in the ¹H spectrum, while the aromatic region reveals a distinct splitting pattern that confirms the substitution pattern of the benzene ring. The ¹³C spectrum complements this information by confirming the presence of all seven carbon atoms in their expected electronic environments. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of molecules incorporating the this compound scaffold.

References

- Vertex AI Search. (2026).

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.

- PubChem. (n.d.). This compound (C7H4BrClO).

- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.

- PubChem. (n.d.). This compound | C7H4BrClO | CID 14049809.

- Benchchem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- Sigma-Aldrich. (n.d.). This compound | 86265-88-5.

- ECHEMI. (n.d.). 3-BROMO-4-CHLORO-BENZALDEHYDE Formula.

- SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum.

- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806.

- ChemicalBook. (n.d.). 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum.

- Iowa State University. (n.d.). NMR Coupling Constants.

- ChemicalBook. (n.d.). 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum.

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzaldehyde in Organic Solvents

Abstract

3-Bromo-4-chlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, yield, and purification strategies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into its physicochemical properties, qualitative solubility profile, and provide a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this important building block.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No: 86265-88-5) is a disubstituted aromatic aldehyde of significant interest in organic synthesis. Its utility as a precursor for more complex molecules, particularly in the pharmaceutical industry, is well-established.[1] The bromo and chloro substituents on the benzaldehyde ring offer versatile handles for a variety of cross-coupling reactions and other transformations, making it a valuable starting material.

The solubility of a solid compound in a solvent is a fundamental physicochemical property that governs its behavior in a solution-phase chemical reaction. For drug development professionals and process chemists, a thorough understanding of the solubility of this compound is paramount for several reasons:

-

Reaction Optimization: The concentration of a reactant in solution directly influences the reaction rate. Poor solubility can lead to slow and incomplete reactions, impacting yield and process efficiency.

-

Solvent Selection: Choosing an appropriate solvent system is crucial for achieving homogeneity, ensuring efficient mass transfer, and facilitating product isolation.

-

Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

-

Formulation: In the context of active pharmaceutical ingredient (API) synthesis, the solubility of intermediates can impact the impurity profile of the final product.

This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties provide insights into the intermolecular forces at play in the solid state and in solution.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO | [2][3] |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/solid | [1][4][5] |

| Melting Point | ~70 °C | [1][2][5] |

| Boiling Point | ~277.8 °C at 760 mmHg | [1][2][5] |

| Density | ~1.7 g/cm³ | [2][5] |

| LogP (Predicted) | 2.99 | [2] |

| CAS Number | 86265-88-5 | [2][3][4] |

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of organic compounds.[6] This concept is rooted in the idea that a solute will dissolve most readily in a solvent that has similar intermolecular forces.

The this compound molecule possesses a combination of polar and non-polar characteristics:

-

Polar Moieties: The aldehyde group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. This group can act as a hydrogen bond acceptor.

-

Non-polar Framework: The benzene ring is largely non-polar and contributes to van der Waals interactions.

-

Halogen Substituents: The bromine and chlorine atoms are electronegative and contribute to the overall polarity of the molecule, though they also increase its molecular weight and size.

The predicted LogP value of 2.99 indicates a moderate degree of lipophilicity, suggesting that this compound will favor dissolution in organic solvents over water.[2]

Qualitative Solubility Profile